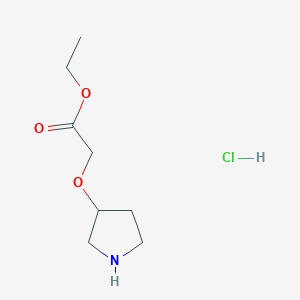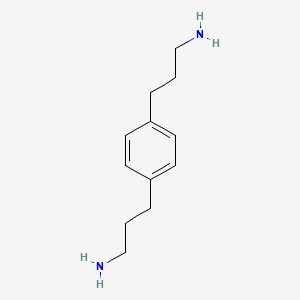
1,4-Benzenedipropanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3’-(1,4-Phenylene)bis(propan-1-amine) is an organic compound with the molecular formula C12H20N2 It consists of a phenylene group (a benzene ring) substituted with two propan-1-amine groups at the 1 and 4 positions
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,3’-(1,4-Phenylene)bis(propan-1-amine) typically involves the reaction of 1,4-dibromobenzene with 3-aminopropylamine. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution reaction. The reaction mixture is usually heated under reflux conditions to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the production of 3,3’-(1,4-Phenylene)bis(propan-1-amine) follows similar synthetic routes but may involve continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically forming corresponding imines or nitriles.
Reduction: Reduction reactions can convert the amine groups to more reactive intermediates.
Substitution: The phenylene ring can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a catalyst like iron or aluminum chloride.
Major Products:
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
科学的研究の応用
3,3’-(1,4-Phenylene)bis(propan-1-amine) has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a ligand in biochemical assays and as a precursor for bioactive compounds.
Medicine: Explored for its potential in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 3,3’-(1,4-Phenylene)bis(propan-1-amine) depends on its application. In biochemical contexts, it may act as a ligand binding to specific proteins or enzymes, modulating their activity. The phenylene group provides a rigid scaffold, while the amine groups can participate in hydrogen bonding and electrostatic interactions, influencing molecular recognition and binding affinity.
類似化合物との比較
1,4-Bis(3-aminopropyl)piperazine: Similar in structure but contains a piperazine ring instead of a phenylene group.
1,4-Diaminobutane: Contains a butane backbone instead of a phenylene group.
3,3’-(1,4-Phenylene)bis(2-methylpropan-1-amine): Similar structure with an additional methyl group on the propan-1-amine moieties.
Uniqueness: 3,3’-(1,4-Phenylene)bis(propan-1-amine) is unique due to its phenylene backbone, which imparts rigidity and specific electronic properties. This structural feature distinguishes it from other similar compounds and influences its reactivity and applications.
特性
分子式 |
C12H20N2 |
|---|---|
分子量 |
192.30 g/mol |
IUPAC名 |
3-[4-(3-aminopropyl)phenyl]propan-1-amine |
InChI |
InChI=1S/C12H20N2/c13-9-1-3-11-5-7-12(8-6-11)4-2-10-14/h5-8H,1-4,9-10,13-14H2 |
InChIキー |
UCIIMVLFNCETFE-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1CCCN)CCCN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


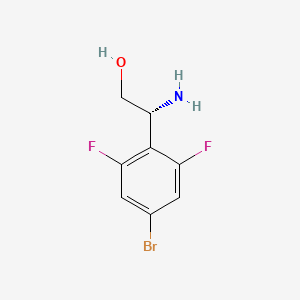
![1-Methyl-6-(trifluoromethyl)-1,5-dihydro-4H-pyrazolo[3,4-D]pyrimidin-4-one](/img/structure/B13043255.png)
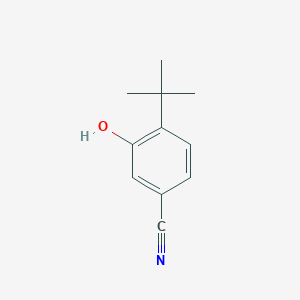
![(1S)-1-[4-(Trifluoromethyl)phenyl]prop-2-enylamine](/img/structure/B13043259.png)
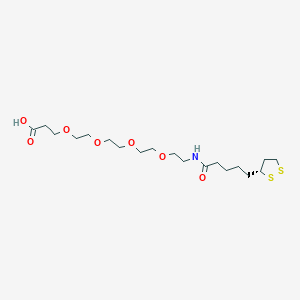
![4-(2,4-Dichloropyrimidin-5-YL)octahydro-2H-benzo[B][1,4]oxazine](/img/structure/B13043274.png)
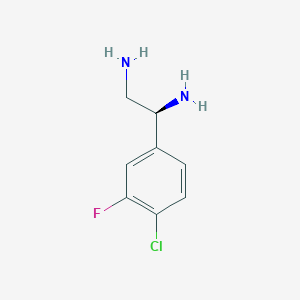
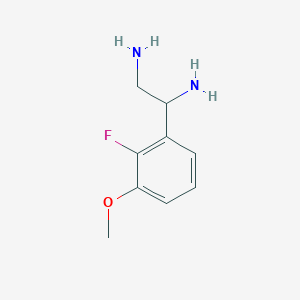
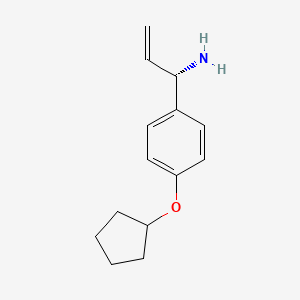
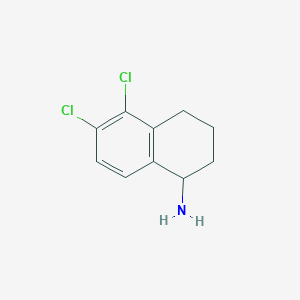
![6-Bromo-2-phenylimidazo[1,2-A]pyrazin-8-amine](/img/structure/B13043301.png)
